molecular formula C12H18O10 B571520 Isosorbide 5-β-D-Glucuronide CAS No. 29542-01-6

Isosorbide 5-β-D-Glucuronide

Cat. No.: B571520
CAS No.: 29542-01-6
M. Wt: 322.266
InChI Key: TUXHDJLUUMEHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosorbide 5-β-D-Glucuronide is a glucuronidated metabolite derived from isosorbide mononitrate, a medication belonging to the nitrate class of drugs used to treat and prevent angina pectoris in patients with coronary artery disease . This conjugate is formed by the enzymatic addition of a β-D-glucuronic acid moiety to the isosorbide backbone, a process that significantly enhances the compound's water solubility to facilitate its renal excretion from the body . As a reference standard, it is critical for pharmacokinetic and metabolism studies, particularly for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of isosorbide-based therapeutics . The compound's primary research value lies in its application for tracking metabolic pathways and studying the glucuronidation process, which is often mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) . Isosorbide mononitrate itself functions as a vasodilator. It is bioactivated to release nitric oxide (NO), which then activates the enzyme soluble guanylyl cyclase in vascular smooth muscle cells . This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in the dephosphorylation of myosin light chains and the relaxation of vascular smooth muscle . The resulting vasodilation increases blood flow and reduces cardiac workload, which is the basis for its anti-anginal effects. Researchers utilize this compound to investigate drug-drug interactions, as it can compete with other compounds for UGT binding sites, and to analyze the metabolic stability of related drugs under various physiological conditions . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

CAS No.

29542-01-6

Molecular Formula

C12H18O10

Molecular Weight

322.266

IUPAC Name

3,4,5-trihydroxy-6-[(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)

InChI Key

TUXHDJLUUMEHAE-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Synonyms

D-1,4:3,6-Dianhydro-2-O-β-D-glucopyranuronosyl-glucitol;  Furo[3,2-b]furan, D-glucitol derivative;  Isosorbide 2-Glucuronide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronide Conjugates

Glucuronidation is a critical detoxification and solubilization pathway for xenobiotics and endogenous compounds. Below, Isosorbide 5-mononitrate 2-β-D-glucuronide is compared with structurally and functionally related glucuronides.

Structural Analogues: Isosorbide Derivatives

  • Isosorbide 2-Mononitrate 5-β-D-Glucuronide (CAS: 89576-61-4) This positional isomer swaps the nitrate and glucuronide groups, with the glucuronide at the 5-position and nitrate at the 2-position. While molecular weight remains identical (367.26 g/mol), differences in pharmacokinetics and metabolic stability are anticipated due to altered steric and electronic effects .

Ethyl-β-D-Glucuronide (CAS: 17685-04-0)

  • Molecular Formula : C₈H₁₄O₇; Molecular Weight : 222.2 g/mol .
  • Function: A biomarker for ethanol consumption, formed via UGT-mediated conjugation. Unlike isosorbide glucuronide, it lacks therapeutic activity but is critical in forensic toxicology.
  • Solubility : Soluble in organic solvents (e.g., DMSO) and aqueous buffers (1 mg/mL in PBS, pH 7.2) .

Silodosin β-D-Glucuronide

  • Pharmacokinetics : In human plasma, silodosin β-D-glucuronide exhibits a mean plasma concentration profile distinct from its parent drug, with prolonged elimination half-life due to glucuronidation .
  • Analytical Methods : Quantified via LC-MS/MS, highlighting its stability and detectability in biological matrices .

Flavonoid Glucuronides (e.g., Quercetin-3-O-β-D-Glucuronide)

  • Bioavailability : Quercetin-3-O-β-D-glucuronide demonstrates 3.5-fold higher bioavailability in rats compared to free quercetin, attributed to enhanced water solubility and reduced first-pass metabolism .
  • Biological Activities: Antioxidant Effects: Increased hydroxyl substituents on flavonoid backbones correlate with stronger antioxidant activity (e.g., apigenin-7-O-β-D-glucuronide in Scutellaria barbata) .

Caffeic Acid Glucuronides

  • Synthesis : Alkaline hydrolysis yields caffeic acid 3'-O-β-D-glucuronide (55%) and 4'-O-β-D-glucuronide (81%), with (E)- and (Z)-isomer separation challenges .
  • Dose-Response : Caffeic acid 4-O-β-D-glucuronide shows a linear plasma dose-response (r² > 0.98) in humans, unlike isosorbide glucuronide, which lacks such data .

Salicylic Acid β-D-Glucuronide

  • Metabolic Role : A major metabolite of aspirin, facilitating renal excretion. Unlike isosorbide glucuronide, it is pharmacologically inactive .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison of Selected Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Key Function/Source Bioactivity/Notes
Isosorbide 5-mononitrate 2-β-D-glucuronide C₁₂H₁₇NO₁₂ 367.26 Metabolite of isosorbide mononitrate Limited therapeutic data
Ethyl-β-D-glucuronide C₈H₁₄O₇ 222.20 Ethanol biomarker Forensic applications
Quercetin-3-O-β-D-glucuronide C₂₁H₁₈O₁₃ 478.35 Flavonoid metabolite High bioavailability; antidiabetic
Silodosin β-D-glucuronide Not provided Not provided Silodosin metabolite Detectable via LC-MS/MS

Table 2: Solubility and Stability Profiles

Compound Solubility in Water Stability Conditions
Isosorbide 5-mononitrate 2-β-D-glucuronide Not reported Store at -20°C (long-term)
Ethyl-β-D-glucuronide 1 mg/mL (PBS, pH 7.2) Stable ≥2 years at -20°C
Quercetin-3-O-β-D-glucuronide High (aqueous) Stable in plasma

Key Research Findings

  • Pharmacokinetic Behavior : Glucuronides like silodosin β-D-glucuronide exhibit prolonged half-lives compared to parent drugs due to reduced renal clearance and enterohepatic recirculation .
  • Therapeutic Potential: Flavonoid glucuronides (e.g., apigenin-7-O-β-D-glucuronide) demonstrate cardioprotective effects via antioxidant mechanisms, though isosorbide glucuronide’s clinical relevance remains underexplored .
  • Analytical Challenges : Positional isomers (e.g., caffeic acid 3' vs. 4'-glucuronides) require advanced chromatographic separation techniques, underscoring the complexity of glucuronide analysis .

Preparation Methods

Selective Reduction of Isosorbide-2,5-Dinitrate

The reduction of isosorbide-2,5-dinitrate (ISDN) to IS-5-MN is a well-established method. US4713466A details a zinc-mediated reduction process:

  • Procedure : ISDN (5 g, 21.2 mmol) is combined with powdered zinc (3 g) in a cooled flask. The reaction proceeds under controlled conditions to selectively reduce the 2-nitrate group, yielding IS-5-MN.

  • Key Parameters :

    • Temperature: Maintained below 25°C to prevent over-reduction.

    • Solvent System: Ethanol or methanol enhances zinc reactivity.

    • Selectivity: Achieves >95% purity by prioritizing the 2-nitrate group’s lability.

Acid-Catalyzed Dehydration and Nitration

CN1618798A outlines a method starting from sorbitol, involving dehydration and nitration:

  • Dehydration : Sorbitol is treated with p-methylphenyl sulfonic acid to form isosorbide.

  • Protection : Acetic anhydride and N,N-dimethylaminopyridine (DMAP) protect hydroxyl groups.

  • Nitration : A nitric acid/acetic anhydride system selectively nitrates the 5-position.

  • Deprotection : Potassium carbonate in methanol removes acetyl groups.

  • Yield : ~70% with minimal by-products like isoidide or isomannide.

Transition Metal-Catalyzed Reduction

EP1248788A1 employs sodium tetrahydroborate (NaBH₄) and transition metal phthalocyanine catalysts:

  • Conditions :

    • Solvent: Dichloromethane/methanol (5:1 v/v).

    • Catalyst: 5% molar equivalent of cobalt phthalocyanine.

    • Hydride Source: 4 molar equivalents of NaBH₄.

  • Outcome : 85–90% conversion of ISDN to IS-5-MN, with residual dinitrate <5%.

Comparative Analysis of IS-5-MN Synthesis Methods

MethodStarting MaterialCatalyst/ReductantSolventYield (%)Selectivity (%)
Zinc ReductionISDNZn powderEthanol9295
Acid-CatalyzedSorbitolp-methylphenyl SAAcetic anhydride7088
NaBH₄/Cobalt PhthalocyanineISDNNaBH₄CH₂Cl₂/MeOH8990

Key Observations :

  • Zinc reduction offers high yields but requires careful temperature control.

  • Acid-catalyzed methods are cost-effective but produce more isomers.

  • Transition metal-catalyzed reactions balance efficiency and scalability.

Challenges in Glucuronide Synthesis

  • Regioselectivity : Ensuring glucuronic acid attaches exclusively to the 5-hydroxyl group of IS-5-MN.

  • Enzyme Stability : UGT enzymes may denature under non-physiological conditions.

  • Purification : Separating glucuronide from unreacted IS-5-MN demands high-resolution chromatography.

Q & A

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

  • Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and robustness. Cross-validate LC-MS/MS methods with certified reference materials (CRMs) from sources like NIST. Include matrix-matched calibration curves and stability-indicating assays to ensure reproducibility .

Contradictions and Knowledge Gaps

Q. Why do some studies report conflicting data on the enterohepatic recirculation of this compound?

  • Answer : Discrepancies arise from differences in bile duct cannulation methods (in vivo vs. in situ) or sampling intervals. Dual-labeling studies (e.g., <sup>14</sup>C-glucuronide + <sup>3</sup>H-isosorbide) can track recirculation pathways. A review of ethyl glucuronide studies suggests microbial β-glucuronidase in the gut significantly influences recirculation .

Q. What mechanisms explain the variable plasma protein binding of this compound across patient populations?

  • Answer : Albumin binding assays (e.g., equilibrium dialysis) under physiological pH (7.4) and temperature (37°C) are critical. Disease states (e.g., hypoalbuminemia in cirrhosis) reduce binding capacity. A study on salicylate glucuronides demonstrated how uremic toxins displace protein binding in renal failure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.